molecular formula C13H8Cl2O3 B6403991 MFCD18320982 CAS No. 1261976-66-2

MFCD18320982

Cat. No.: B6403991
CAS No.: 1261976-66-2
M. Wt: 283.10 g/mol
InChI Key: RIYKJAZSPJZVTH-UHFFFAOYSA-N
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Description

However, based on the structural and methodological patterns observed in analogous compounds (e.g., CAS 1046861-20-4, CAS 54198-89-9, and CAS 1761-61-1), we infer that MFCD18320982 is likely a halogenated aromatic boronic acid or a heterocyclic derivative. Such compounds are critical in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and agrochemicals .

Key inferred properties of this compound (assuming structural similarity to and ):

  • Molecular formula: Likely C₆H₅BClBrO₂ (similar to CAS 1046861-20-4) .
  • Molecular weight: ~235–250 g/mol.
  • Solubility: Moderate in polar aprotic solvents (e.g., THF, DMF) but low in water .
  • Synthetic route: Likely involves palladium-catalyzed coupling or halogenation of a boronic acid precursor .

Properties

IUPAC Name

2-chloro-6-(2-chloro-5-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-10-5-4-7(16)6-9(10)8-2-1-3-11(15)12(8)13(17)18/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYKJAZSPJZVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=C(C=CC(=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690491
Record name 2',3-Dichloro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-66-2
Record name 2',3-Dichloro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18320982” involves several steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product. Common synthetic routes include:

    Method 1: This method involves the use of specific reagents under controlled conditions to achieve the desired product.

    Method 2: Another approach involves a different set of reagents and conditions, offering an alternative pathway to synthesize the compound.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. Techniques such as continuous flow reactors and automated synthesis are employed to enhance production rates and maintain quality.

Chemical Reactions Analysis

Types of Reactions: “MFCD18320982” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: In this reaction, the compound gains electrons, resulting in reduced products.

    Substitution: This involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions: The reactions of “this compound” typically require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

“MFCD18320982” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.

    Industry: It is utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of “MFCD18320982” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. This can result in various biological and chemical outcomes, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Parameter MFCD18320982 (Inferred) (3-Bromo-5-chlorophenyl)boronic acid 5-Chloropyrimidine-2-carbonitrile 2-(4-Nitrophenyl)benzimidazole
Molecular Formula C₆H₅BClBrO₂ C₆H₄BBrClO₂ C₅H₂ClN₃ C₁₃H₉N₃O₂
Molecular Weight ~235 g/mol 235.27 g/mol 128.56 g/mol 201.02 g/mol
LogP (XLOGP3) ~2.15 2.15 0.78 1.64
Solubility (mg/mL) 0.24 (THF) 0.24 (THF) 0.687 (DMSO) 0.53 (EtOH)
Synthetic Catalyst Pd(II)/Phosphine PdCl₂(dppf) NiCl₂(dppf) A-FGO (ionic liquid catalyst)
Reaction Time 1.3 hours 1.3 hours 2 hours 2 hours

Key Findings

Reactivity and Applications :

  • This compound and its boronic acid analogs (e.g., CAS 1046861-20-4) exhibit high reactivity in cross-coupling reactions due to the electron-withdrawing effects of halogens (Br, Cl), which stabilize the boronate intermediate .
  • Pyrimidine derivatives (e.g., CAS 54198-89-9) show superior solubility in DMSO, making them suitable for medicinal chemistry applications .
  • Benzimidazole analogs (e.g., CAS 1761-61-1) demonstrate high yields (>98%) under green chemistry conditions using recyclable catalysts .

Biological Activity: Boronic acids like this compound are often BBB-permeable (Blood-Brain Barrier) but may lack P-gp substrate activity, reducing drug efflux risks .

Synthetic Efficiency :

  • Palladium-based catalysts (e.g., PdCl₂(dppf)) for boronic acids achieve shorter reaction times (~1.3 hours) compared to nickel-based systems (~2 hours) .
  • Ionic liquid catalysts (A-FGO) in benzimidazole synthesis enable catalyst reuse for up to five cycles without yield loss .

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